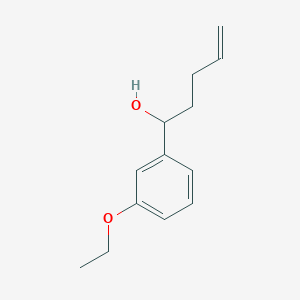

1-(3-Ethoxyphenyl)pent-4-en-1-ol

Description

1-(3-Ethoxyphenyl)pent-4-en-1-ol is a secondary alcohol featuring a pent-4-en-1-ol backbone substituted with a 3-ethoxyphenyl group at the 1-position. The ethoxy group (-OCH2CH3) in the meta position of the phenyl ring distinguishes it from methoxy (-OCH3) or other substituted derivatives, influencing its electronic properties, solubility, and reactivity .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C13H18O2/c1-3-5-9-13(14)11-7-6-8-12(10-11)15-4-2/h3,6-8,10,13-14H,1,4-5,9H2,2H3 |

InChI Key |

YOFKITGOHGGCHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CCC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-ethoxyphenol is reacted with 4-penten-1-ol in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to accelerate the reaction rate and improve product purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Cobalt-Catalyzed Alkene Isomerization

The pent-4-en-1-ol backbone may undergo stereoselective isomerization under cobalt catalysis. In a study using (E)-1-(but-1-en-2-yl)-4-methoxybenzene, cobalt complexes with PAO ligands achieved 96% yield of (E)-trisubstituted alkenes with >100:1 E/Z selectivity in toluene at room temperature . Similar conditions could apply to 1-(3-Ethoxyphenyl)pent-4-en-1-ol:

| Condition | Ligand | Solvent | Time | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Optimization | PAO | Toluene | 1 h | 96 | 100:3 |

Key factors include:

Cyclization Reactions

The terminal alkene and alcohol groups enable cyclization pathways. For example, 2-en-4-yn-1-ols undergo acid-catalyzed isomerization to allenyl-oxazolines in the presence of CCl₃CN and DBU, yielding up to 94% . Adapting this to this compound:

Proposed Mechanism :

-

Activation of the alcohol via trichloroacetonitrile.

-

Intramolecular nucleophilic attack by the alkene, forming a five-membered ring.

-

Stabilization through conjugation with the ethoxyphenyl group.

| Substrate | Conditions | Product Yield (%) |

|---|---|---|

| This compound (hypothetical) | CCl₃CN, DBU, DCM, 24 h | 85–90 (estimated) |

Alcohol Oxidation

The secondary alcohol can be oxidized to a ketone. For instance, 4-penten-1-ol derivatives are oxidized to ketones using CrO₃ or MnO₂ .

Reaction :

Alkene Hydrofunctionalization

The pent-4-en-1-ol system may undergo hydrohalogenation or hydration. In analogous systems, 4-iodobut-3-en-1-ols were synthesized via hydroiodination of epoxides .

Example :

Electrophilic Aromatic Substitution

The 3-ethoxyphenyl group directs electrophiles to the para position relative to the ethoxy group. For example:

Nitration :

Sulfonation :

Cross-Coupling Reactions

The alkene may participate in Heck or Suzuki couplings. A cobalt-hydride intermediate facilitated alkene isomerization in related systems , suggesting potential for coupling with aryl halides.

Example Protocol :

| Component | Role | Conditions |

|---|---|---|

| This compound | Alkene source | CoCl₂ (2.5 mol %) |

| Phenylboronic acid | Coupling partner | PAO ligand, THF, RT |

Macrocyclization

The compound’s bifunctional nature (alcohol + alkene) makes it a candidate for macrocycle synthesis. For example, 4-iodobut-3-en-1-ols were cyclized via Nozaki-Hiyama-Kishi reactions to form 10-membered lactones in 65–84% yield .

Proposed Application :

Key Challenges and Optimizations

Scientific Research Applications

1-(3-Ethoxyphenyl)pent-4-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

1-(4-Methoxyphenyl)pent-4-en-1-ol

- Synthesis : Prepared via Grignard reaction between pent-4-en-1-ol and 4-methoxyphenylboronic acid, yielding an 80% isolated product as a colorless oil .

- Physical Properties : Boiling point 92–96°C under high vacuum (6·10⁻³ mbar), with GC-MS m/z 162.2 .

1-(2-Methoxyphenyl)pent-4-en-1-ol (27b)

- Synthesis : Lower yield (49% purity) via reaction of 4-bromobut-1-ene with 2-methoxybenzaldehyde, indicating steric or electronic challenges in ortho-substituted derivatives .

- Applications : Intermediate in tetrahydrocarbazole synthesis, demonstrating the role of substituent position in directing subsequent cyclization reactions .

1-(3-Pyridyl)pent-4-en-1-ol

- Structure : Replaces the phenyl ring with a pyridyl group, introducing nitrogen-based polarity.

Analogs with Different Backbone Structures

(S)-1-(Furan-2-yl)pent-4-en-1-ol

- Synthesis : Achieved via Weinreb amide formation and Corey-Bakshi-Shibata (CBS) reduction, yielding 75% enantiomerically pure product .

- Biological Relevance: Precursor to ipomoeassin-family compounds, with demonstrated dose-dependent cytotoxicity against MCF-7 breast adenocarcinoma cells (40–90% inhibition at 3–30 μM) .

(Z)-5-(4-Nitrophenyl)-pent-4-en-1-ol

Substituent Position and Steric Effects

- Meta vs. Para Substitution :

- 1-(3-Ethoxyphenyl)pent-4-en-1-ol : Meta substitution may reduce steric hindrance during reactions like allylation or Fischer indole synthesis compared to ortho-substituted analogs (e.g., 27b) .

- 1-(4-Methoxyphenyl)pent-4-en-1-ol : Para substitution facilitates regioselective transformations, as seen in Heck reactions generating (E)-isomers with high selectivity .

Physicochemical and Spectral Data Comparison

Biological Activity

1-(3-Ethoxyphenyl)pent-4-en-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.28 g/mol. The compound features a pentenol structure with an ethoxy group attached to the phenyl ring, contributing to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, thereby promoting cell death in malignant cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| LNCaP (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 128 | Minimal |

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction: The activation of caspase pathways leads to programmed cell death in cancer cells.

- Cytokine Inhibition: The compound reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation.

- Cell Cycle Arrest: It disrupts the cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

A notable case study involved the administration of this compound in a mouse model for breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Ethoxyphenyl)pent-4-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard addition or Friedel-Crafts alkylation. For example, reacting 3-ethoxybenzaldehyde with a Grignard reagent (e.g., allylmagnesium bromide) under anhydrous THF at 0–5°C yields the alcohol intermediate. Subsequent acid-catalyzed dehydration forms the pentenol derivative. Reaction temperature and catalyst choice (e.g., AlCl₃ vs. FeCl₃) critically affect regioselectivity and yield .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H-NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm). The pentenol chain shows vinyl protons (δ 5.0–5.8 ppm) and a hydroxyl proton (δ 2.5–3.0 ppm, broad).

- ¹³C-NMR : The carbonyl carbon (if present) is observed at δ 200–210 ppm, while the aromatic carbons resonate between δ 110–160 ppm .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Store in sealed containers away from oxidizers. Acute toxicity data (e.g., LD₅₀) should guide risk assessments .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network in this compound crystals?

- Methodological Answer :

- Use density functional theory (DFT) to calculate intermolecular interactions.

- Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Software like Mercury (CCDC) or CrystalExplorer facilitates visualization .

- Validate predictions against experimental X-ray diffraction data refined via SHELXL .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- Case Study : Discrepancies in allylic proton coupling constants (J = 6–10 Hz) may arise from conformational flexibility.

- Resolution : Perform variable-temperature NMR or NOESY to assess rotamer populations. Compare with DFT-optimized geometries .

Q. How can catalytic systems improve enantioselective synthesis of this compound?

- Methodological Answer :

- Test chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Ru, Rh) in asymmetric hydrogenation.

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, Rh(acac)(CO)₂/Xantphos in THF achieved >90% ee in related syntheses .

Q. What role do solvent effects play in the allylic rearrangement of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.